Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate
Overview
Description
Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate is a chemical compound with the molecular formula C11H10Cl2O4 and a molecular weight of 277.1 g/mol . This compound is characterized by the presence of two chlorine atoms, a formyl group, and an ethyl ester group attached to a phenoxyacetate backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as cesium carbonate . The reaction is carried out in acetone under reflux conditions for about an hour. After the reaction, the mixture is worked up by extraction with dichloromethane, followed by purification using column chromatography over silica gel .
Chemical Reactions Analysis
Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atoms and phenoxyacetate backbone contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(2-formylphenoxy)acetate: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
Ethyl 2-(2,6-dichlorophenoxy)acetate: Lacks the formyl group, affecting its chemical properties and applications.
Ethyl 2-(4-formylphenoxy)acetate:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications.
Properties
IUPAC Name |
ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAJUXMTVVWOSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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